Welcome to the BenchChem Online Store!
molecular formula C11H11NO3 B8442943 3-Methoxymethoxy-5-phenylisoxazole

3-Methoxymethoxy-5-phenylisoxazole

Cat. No. B8442943
M. Wt: 205.21 g/mol
InChI Key: JPYFLMVEVNUQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06005116

Procedure details

3-Hydroxy-5-phenylisoxazole (8.05 g) was dissolved in dimethylformamide (80 ml), and sodium methoxide (28% methanol solution, 3.24 g) was added dropwise thereto, followed by stirring of the resulting mixture at room temperature for one hour. While the reaction mixture was cooled to 5° C., chloromethyl methyl ether (4.83 g) was added thereto, followed by stirring of the resulting mixture at the same temperature for one hour. The reaction mixture was poured into ice-cold water (200 ml) and extracted with ether (200 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to obtain the title compound (6.30 g, 61%) as a colorless oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
4.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:4][N:3]=1.C[O-].[Na+].[CH3:16][O:17][CH2:18]Cl>CN(C)C=O>[CH3:16][O:17][CH2:18][O:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
OC1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium methoxide
Quantity
3.24 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
4.83 g
Type
reactant
Smiles
COCCl
Step Four
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring of the resulting mixture at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While the reaction mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
by stirring of the resulting mixture at the same temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=NOC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.